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Compound of Interest

Compound Name: Aeruginosin 103-A

Cat. No.: B1246117

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aeruginosins are a class of linear tetrapeptides produced by cyanobacteria, such as those from

the genera Microcystis and Planktothrix.[1][2] These peptides are of significant interest due to

their bioactivity, particularly as potent inhibitors of serine proteases like trypsin and thrombin.[3]

[4] Aeruginosin 103-A, isolated from the freshwater cyanobacterium Microcystis viridis (NIES-

103), is a known thrombin inhibitor with an IC50 of 9.0 µg/mL.[5] The characteristic structure of

aeruginosins includes an unusual 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, which is

central to their biological activity.[1][2]

This application note provides a detailed protocol for the purification of Aeruginosin 103-A
from cyanobacterial biomass using High-Performance Liquid Chromatography (HPLC). The

methodology is based on established protocols for aeruginosin family peptides and is intended

to guide researchers in obtaining a high-purity product for further study.
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Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method

for purifying aeruginosins. This technique separates molecules based on their hydrophobicity. A

non-polar stationary phase (typically C18) is used in the column, while a polar mobile phase,

usually a mixture of water and an organic solvent like acetonitrile, is passed through it.

Peptides like Aeruginosin 103-A are loaded onto the column in a low-concentration organic

mobile phase and adhere to the stationary phase. By gradually increasing the concentration of

the organic solvent (a gradient), the bound peptides are eluted in order of increasing

hydrophobicity. Acid modifiers like trifluoroacetic acid (TFA) or formic acid are often added to

the mobile phase to improve peak shape and resolution by ion-pairing with the peptides.

Detection is typically performed using a UV detector, as peptides absorb light in the UV range

(around 220-230 nm), or by mass spectrometry for identification.

Experimental Protocol
This protocol outlines the steps from the extraction of aeruginosins from cyanobacterial cells to

their purification by RP-HPLC.

1. Materials and Reagents

Biomass: Freeze-dried cell mass of Microcystis viridis or other aeruginosin-producing

cyanobacteria.

Solvents:

Methanol (HPLC grade)

Acetonitrile (ACN, HPLC grade)

Ultrapure water (Milli-Q or equivalent)

Mobile Phase Additives:

Trifluoroacetic acid (TFA, HPLC grade) or Formic acid (FA, LC-MS grade)

Equipment:

Homogenizer or sonicator
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Centrifuge and centrifuge tubes

Vortex mixer

Syringe filters (0.22 µm or 0.45 µm, PTFE or similar)

HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector. A

mass spectrometer (MS) detector is recommended for fraction identification.

Reversed-phase HPLC column (C18)

Fraction collector

Rotary evaporator or lyophilizer

2. Sample Preparation: Extraction from Biomass

Weigh 2–5 mg of freeze-dried cyanobacterial biomass into a microcentrifuge tube.[6]

Add 1 mL of 50% aqueous methanol (v/v) to the tube.[6]

Vortex thoroughly and sonicate the sample on ice to ensure complete cell lysis and

extraction of peptides.

Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cell

debris.

Carefully transfer the supernatant to a clean tube.

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate

matter before HPLC analysis.

3. HPLC Purification

System Equilibration: Equilibrate the HPLC system and the C18 column with the initial

mobile phase conditions (e.g., 80% Solvent A, 20% Solvent B) until a stable baseline is

achieved.
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Injection: Inject the filtered extract onto the HPLC column. The injection volume may vary

(typically 20-100 µL) depending on the concentration of the extract.

Elution Gradient: Run a linear gradient to elute the bound peptides. The specific gradient will

depend on the column and system used (see tables below for examples). A common

approach is to increase the concentration of acetonitrile over time.[6][7]

Detection and Fraction Collection: Monitor the elution profile at 224 nm, which is a suitable

wavelength for aeruginosins.[7] Collect fractions corresponding to the peaks of interest using

a fraction collector. Aeruginosin variants can present as isomers with identical masses but

different retention times.[6]

Post-Purification Processing:

Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity and

identity of Aeruginosin 103-A. The presence of the Choi-immonium ion ([M+H]+ 140 or

122) in the fragmentation pattern is a key indicator of aeruginosins.[6]

Pool the pure fractions.

Remove the HPLC solvents using a rotary evaporator or by lyophilization to obtain the

purified peptide.

Data Presentation: HPLC System Parameters
The following tables summarize HPLC and UPLC (Ultra-High-Performance Liquid

Chromatography) conditions reported for the analysis and purification of aeruginosins. Method

1 is a standard HPLC protocol, while Method 2 is a faster UPLC method suitable for analytical

purposes or rapid screening.[6][7]

Table 1: HPLC Purification Parameters (Method 1)
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Parameter Value Reference

Column
LiChrospher 100 C18 (250 x 4

mm, 5 µm)
[6]

Mobile Phase A Water + 0.05% TFA [6]

Mobile Phase B Acetonitrile + 0.05% TFA [6]

Gradient 20% to 50% B over 45 minutes [6]

Flow Rate 1.0 mL/min [6]

Column Temperature 30 °C [6]

Detection
UV, Wavelength dependent on

specific aeruginosin
[6]

Table 2: UPLC Analysis Parameters (Method 2)

Parameter Value Reference

Column
BEH C18 (100 x 2.1 mm, 1.7

µm)
[7]

Mobile Phase A Water + 0.1% Formic Acid [7]

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid
[7]

Gradient 20% to 70% B over 10 minutes [7]

Flow Rate Not Specified [7]

Column Temperature 40 °C [7]

Detection UV (224 nm), ESI-MS [7]

Visualizations
Experimental Workflow Diagram
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The following diagram illustrates the complete workflow for the extraction and purification of

Aeruginosin 103-A.

Sample Preparation

Purification & Analysis

Final Product

1. Culture M. viridis

2. Harvest & Lyophilize
Biomass

3. Extract with 50% aq. Methanol

4. Centrifuge & Filter Extract

5. RP-HPLC Purification
(C18 Column)

6. Collect Fractions

7. Purity Analysis
(LC-MS)

8. Pool & Quantify
(UV-Vis)

Purified
Aeruginosin 103-A
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Click to download full resolution via product page

Caption: Workflow for Aeruginosin 103-A Purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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